molecular formula C14H15N B8530869 2-(2,4,6-Trimethylphenyl)pyridine CAS No. 75722-64-4

2-(2,4,6-Trimethylphenyl)pyridine

Cat. No.: B8530869
CAS No.: 75722-64-4
M. Wt: 197.27 g/mol
InChI Key: QOCGQQBSSZLQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Trimethylphenyl)pyridine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

75722-64-4

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)pyridine

InChI

InChI=1S/C14H15N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h4-9H,1-3H3

InChI Key

QOCGQQBSSZLQBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=N2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
c7ccc(c6cc(c1ccccc1)n(c2ccccc2NC(c3ccccc3)P(C4CCCCC4)C5CCCCC5)n6)cc7
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using a THF solution of mesitylmagnesium bromide (0.974 mL, 0.77 M, 0.75 mmol), 2-bromopyridine (158.0 mg, 1.0 mmol), FeF3.3H2O (5.01 mg, 0.03 mmol) and 1,3-bis(2,6-diisopropylphenyl)imidazolinium chloride (38.4 mg, 0.09 mmol) as starting materials, the reaction was performed at a scale of 1.0 mmol at 90° C. for 24 hours in the same manner as in Example 2. After performing silica gel column chromatography (EtOAc=10 and 20% in hexane), the above compound was obtained as a yellow liquid (0.150 g, yield=76%, purity=>99% (GC analysis)).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
mesitylmagnesium bromide
Quantity
0.974 mL
Type
reactant
Reaction Step Two
Quantity
158 mg
Type
reactant
Reaction Step Three
[Compound]
Name
FeF3.3H2O
Quantity
5.01 mg
Type
reactant
Reaction Step Four
Quantity
38.4 mg
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.